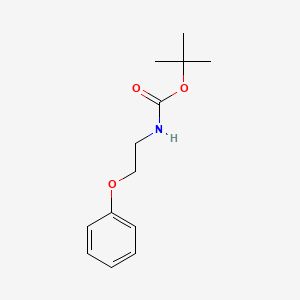

tert-Butyl (2-phenoxyethyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-phenoxyethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-9-10-16-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHRSZMNSNWYMCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734658 | |

| Record name | tert-Butyl (2-phenoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921596-28-3 | |

| Record name | tert-Butyl (2-phenoxyethyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Phenoxyethyl Carbamate and Its Analogs

Classic Synthetic Routes to N-Boc Protected Phenoxyethylamines

The traditional synthesis of tert-Butyl (2-phenoxyethyl)carbamate can be approached in two primary ways: by first forming the phenoxyethylamine and then protecting the amine, or by forming the ether linkage from a pre-protected amino alcohol.

Direct N-Boc Protection of 2-Phenoxyethylamine (B128699)

The most straightforward method involves the direct protection of the primary amine of 2-phenoxyethylamine. The tert-butyloxycarbonyl (Boc) group is a common amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under moderately acidic conditions. nih.govorganic-chemistry.org The protection is typically achieved by reacting 2-phenoxyethylamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org This reaction is generally performed in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP), in a suitable solvent like tetrahydrofuran (B95107) (THF), water, or acetonitrile (B52724). organic-chemistry.org The reaction proceeds with high yield and is quite flexible regarding the specific conditions. organic-chemistry.org Various catalysts have been developed to improve the efficiency and selectivity of N-Boc protection, including iodine and heterogeneous acid catalysts like Amberlite-IR 120, which can facilitate the reaction under solvent-free conditions.

| Reagent | Catalyst/Base | Solvent | Key Features |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | Water/Chloroform (biphasic) | Classic, high-yield method. organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (CH₃CN) or Dichloromethane (B109758) (CH₂Cl₂) | Mild conditions, widely applicable. organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine (I₂) | Solvent-free | Efficient and practical protocol at ambient temperature. |

| Di-tert-butyl dicarbonate (Boc₂O) | Amberlite-IR 120 | Solvent-free | Green, heterogeneous catalysis with easy catalyst removal. |

Mitsunobu Reaction Protocols for Ether Formation

An alternative and powerful route is the Mitsunobu reaction, which allows for the formation of the phenoxy ether linkage. wikipedia.org This reaction couples a primary or secondary alcohol with an acidic nucleophile, such as a phenol (B47542). wikipedia.org In this context, tert-butyl (2-hydroxyethyl)carbamate (B8442604) (N-Boc-ethanolamine) is reacted with phenol in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). rsc.org

The mechanism involves the activation of the alcohol's hydroxyl group by a phosphonium (B103445) intermediate formed from the phosphine and the azodicarboxylate. wikipedia.orgunimi.it Subsequent nucleophilic attack by the phenoxide anion on the activated alcohol completes the ether formation. wikipedia.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of the alcohol's stereochemistry, which is a critical consideration when using chiral alcohols. wikipedia.orgunimi.it While highly reliable, a drawback of the classic Mitsunobu reaction is the generation of stoichiometric amounts of by-products (e.g., triphenylphosphine oxide and the reduced hydrazine (B178648) dicarboxylate), which can complicate purification. orgsyn.org Modifications have been developed to address this, including the use of reagents that simplify by-product removal. wikipedia.orggoogle.com

| Reagent Type | Example | Function |

|---|---|---|

| Alcohol | tert-Butyl (2-hydroxyethyl)carbamate | Provides the ethylamine (B1201723) backbone. |

| Nucleophile | Phenol | Provides the phenoxy group. |

| Phosphine (Reductant) | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and is oxidized. orgsyn.org |

| Azodicarboxylate (Oxidant) | Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) | Activates the phosphine and is reduced. rsc.orgorgsyn.org |

Alternative and Evolving Synthetic Approaches

Beyond the classic methods, modern synthetic chemistry offers powerful transition-metal-catalyzed and enzymatic approaches that can provide alternative pathways to tert-Butyl (2-phenoxyethyl)carbamate and its analogs.

Palladium-Catalyzed Coupling Reactions for Aryl Ether Formation

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-heteroatom bonds. The Buchwald-Hartwig amination is well-known for C-N bond formation, but related palladium-catalyzed systems are also highly effective for C-O bond formation to create aryl ethers. frontiersin.org This approach would involve the cross-coupling of an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) with tert-butyl (2-hydroxyethyl)carbamate. frontiersin.orgfrontiersin.org The reaction is typically catalyzed by a palladium complex with specialized phosphine ligands and requires a base. frontiersin.orgnih.gov

A proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by reaction with the alcohol to form a Pd(II)-alkoxide intermediate. frontiersin.org Reductive elimination from this intermediate yields the desired aryl ether and regenerates the Pd(0) catalyst. frontiersin.org This method offers a powerful alternative to the Mitsunobu reaction and can tolerate a wide range of functional groups. frontiersin.orgorganic-chemistry.org

An older but still relevant method is the copper-catalyzed Ullmann condensation. rsc.orgmagtech.com.cn Traditionally, this reaction required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. rsc.orgnih.gov However, modern protocols have been developed that use soluble copper catalysts with ligands (e.g., phenanthroline, proline), allowing the reaction to proceed under milder conditions. rsc.orgsynarchive.com The Ullmann condensation involves the reaction of an aryl halide with an alcohol in the presence of a copper catalyst and a base to form the aryl ether. nih.gov

| Method | Metal Catalyst | Typical Substrates | Key Advantage |

|---|---|---|---|

| Buchwald-Hartwig Etherification | Palladium | Aryl Halides/Triflates + Alcohols | High functional group tolerance, mild conditions. frontiersin.orgorganic-chemistry.org |

| Ullmann Condensation | Copper | Aryl Halides + Alcohols | Economical metal catalyst, improved with modern ligands. rsc.orgsynarchive.com |

Optimization of Synthetic Pathways and Process Intensification

The optimization of synthetic routes is crucial for large-scale production, focusing on improving efficiency, safety, and sustainability. A key technology in process intensification is continuous flow chemistry. unimi.it Converting traditional batch reactions into continuous flow processes offers numerous advantages, including superior heat and mass transfer, enhanced safety when handling hazardous reagents or exothermic reactions, and improved reproducibility. unimi.it

Both the direct N-Boc protection and the Mitsunobu reaction are amenable to flow chemistry. A flow process for N-Boc protection could involve pumping the amine and Boc₂O through a heated packed-bed reactor containing a heterogeneous catalyst, leading to rapid and efficient conversion. For the Mitsunobu reaction, a flow setup could mitigate the risks associated with the potentially unstable intermediates and allow for better control over the reaction temperature. Furthermore, multi-step syntheses can be "telescoped" in a flow system, where the output from one reactor is fed directly into the next, eliminating the need for intermediate isolation and purification steps. This approach significantly reduces waste and processing time, representing a major step forward in the efficient synthesis of target molecules like tert-Butyl (2-phenoxyethyl)carbamate.

Table of Compounds

| Compound Name | Role/Type |

|---|---|

| tert-Butyl (2-phenoxyethyl)carbamate | Target Compound |

| 2-Phenoxyethylamine | Starting Material |

| Di-tert-butyl dicarbonate (Boc₂O) | Protecting Group Reagent |

| Sodium Bicarbonate | Base |

| 4-Dimethylaminopyridine (DMAP) | Base/Catalyst |

| Tetrahydrofuran (THF) | Solvent |

| Acetonitrile | Solvent |

| Iodine | Catalyst |

| Amberlite-IR 120 | Heterogeneous Acid Catalyst |

| tert-Butyl (2-hydroxyethyl)carbamate | Starting Material |

| Phenol | Starting Material |

| Triphenylphosphine (PPh₃) | Mitsunobu Reagent |

| Diethyl azodicarboxylate (DEAD) | Mitsunobu Reagent |

| Diisopropyl azodicarboxylate (DIAD) | Mitsunobu Reagent |

| Triphenylphosphine oxide | By-product |

| Bromobenzene | Starting Material |

| Iodobenzene | Starting Material |

| Phenanthroline | Ligand |

| Proline | Ligand |

Solvent Effects and Reaction Condition Tuning

A wide array of solvents has been successfully employed for Boc protection. Common choices include aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile, as well as aqueous mixtures. fishersci.co.uk For instance, a general procedure involves dissolving the amine in a 2:1 v/v mixture of water and THF with a base, followed by the addition of Boc₂O. nih.gov Another effective system uses a 10/10/7 solution of water, methanol, and triethylamine (B128534), which is heated to 55°C overnight; this method is particularly effective for increasing the solubility of amine starting materials and has resulted in yields of 90-97%. wordpress.com

In recent years, there has been a significant shift towards developing more environmentally benign protocols. Water, being inexpensive, non-toxic, and non-flammable, has emerged as a preferred solvent. nih.gov Efficient and chemoselective N-tert-butoxycarbonylation of various amines has been achieved in water at room temperature without the need for any acid or base catalyst. nih.gov Similarly, glycerol (B35011) has been utilized as a recyclable and green solvent for the catalyst-free N-Boc protection of aliphatic, aromatic, and heteroaromatic amines at room temperature, affording excellent yields and high selectivity. rsc.org

Solvent-free, or neat, conditions represent another sustainable approach. These reactions, often performed at room temperature, can be highly efficient and simplify product work-up. organic-chemistry.orgresearchgate.net The optimization of reaction conditions also involves tuning the temperature and the choice of base. Reactions are frequently conducted at temperatures ranging from 0°C to moderate heat (40-55°C). nih.govfishersci.co.ukwordpress.com Common bases used to facilitate the reaction include sodium hydroxide (B78521), 4-dimethylaminopyridine (DMAP), sodium bicarbonate, and triethylamine (TEA). fishersci.co.uk

The following table summarizes the impact of different solvent systems on the N-Boc protection of amines.

| Solvent System | Conditions | Key Findings | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Sulfated Tin Oxide catalyst, 5 min | Reported yield of 96%. | researchgate.net |

| Water/Methanol/Triethylamine (10:10:7) | 55°C, 16 hours | Excellent for amine solubility; yields of 90-97%. | wordpress.com |

| Water | Room Temp, Catalyst-Free | Environmentally friendly protocol; high chemoselectivity. | nih.gov |

| Glycerol | Room Temp, Catalyst-Free | Green, recyclable solvent with excellent yields and no side products. | rsc.org |

| Solvent-Free | Sulfated Tin Oxide catalyst, 1 min | Rapid reaction with nearly quantitative yield (~100%). | researchgate.net |

| Water/Tetrahydrofuran (THF) (2:1) | 0°C to Room Temp, with TEA base | A standard, general procedure for Boc protection. | nih.gov |

Catalyst Selection and Ligand Design for Enhanced Efficiency

While many N-tert-butoxycarbonylation reactions proceed efficiently without a catalyst, particularly with reactive amines, certain substrates or alternative synthetic routes benefit significantly from catalysis. nih.govrsc.org Catalysts can increase reaction rates, improve yields, and enhance selectivity under milder conditions.

Acid and Organocatalysts: A variety of solid acid catalysts have been developed for this transformation, offering advantages such as ease of handling, recovery, and recyclability. Examples include perchloric acid adsorbed on silica-gel (HClO₄–SiO₂), which effectively catalyzes N-Boc protection under solvent-free conditions at room temperature. organic-chemistry.org Sulfonic-acid-functionalized silica (B1680970) is another efficient and reusable heterogeneous catalyst. researchgate.net In one comparative study, sulfated tin oxide (SO₄²⁻/SnO₂) demonstrated impressive performance, enabling rapid reactions and superior yields without side reactions like the formation of isocyanates or ureas. researchgate.net Iodine has also been reported as a simple and effective catalyst for the protection of aryl and aliphatic amines under solvent-free conditions. organic-chemistry.org

Metal-Based Catalysts: A diverse range of metal catalysts has been explored for carbamate (B1207046) synthesis. For the direct conversion of CO₂, amines, and alcohols into carbamates, nickel-based systems have shown promise. The catalytic activity of Ni(OAc)₂ can be significantly improved by the addition of nitrogen-based bidentate ligands, such as bipyridines and phenanthrolines. acs.org Ligands with strong coordinating abilities and high electron densities were found to be optimal for achieving high yields. acs.org

Other notable metal-catalyzed systems include:

Copper: A CuI/2-((2-methylnaphthalen-1-yl)amino)-2-oxoacetic acid (MNAO) system catalyzes the cross-coupling of (hetero)aryl chlorides with potassium cyanate (B1221674) in alcohols to provide N-(hetero)aryl carbamates. organic-chemistry.org Copper-based photoredox catalysts have also been developed for coupling primary carbamates with alkyl bromides at room temperature. organic-chemistry.org

Tin: A tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate, using dibutyltin (B87310) maleate (B1232345) as the catalyst in toluene, provides a mild and efficient route to various carbamates. organic-chemistry.org

Zinc: Zinc(II) triflate can be used to catalyze the Curtius rearrangement of acyl azide (B81097) intermediates, which are then trapped to form tert-butyl carbamates. organic-chemistry.org

The following table provides an overview of selected catalytic systems for the synthesis of carbamates.

| Catalyst | Ligand/Additive | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|

| Sulfated Tin Oxide (SO₄²⁻/SnO₂) | None | N-tert-butoxycarbonylation | Highly efficient under solvent-free conditions; recyclable. | researchgate.net |

| HClO₄–SiO₂ | None | N-tert-butoxycarbonylation | Reusable catalyst for solvent-free, chemoselective protection. | organic-chemistry.org |

| Ni(OAc)₂ | Bipyridines, Phenanthrolines | Dehydrative urethane (B1682113) formation | Ligands with high electron density enhance catalytic activity. | acs.org |

| CuI | MNAO | Cross-coupling | Effective for synthesizing N-(hetero)aryl carbamates from aryl chlorides. | organic-chemistry.org |

| Dibutyltin maleate | None | Transcarbamoylation | Mild method with broad functional-group tolerance. | organic-chemistry.org |

| Iodine | None | N-tert-butoxycarbonylation | Practical protocol for various amines under solvent-free conditions. | organic-chemistry.org |

Reactivity and Chemical Transformations of Tert Butyl 2 Phenoxyethyl Carbamate

Selective Deprotection of the tert-Butyl Carbamate (B1207046) Moiety

The removal of the Boc group to liberate the primary amine, 2-phenoxyethan-1-amine, is one of the most fundamental transformations of the title compound. The selection of the deprotection method is crucial, especially when other sensitive functional groups are present in the molecule.

Acid-mediated cleavage is the most common method for Boc deprotection. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen. This is followed by a unimolecular decomposition to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid rapidly decarboxylates to yield the free amine, while the tert-butyl cation typically eliminates a proton to form isobutene. acsgcipr.org Strong acids are highly effective, but milder acidic conditions have been developed to enhance selectivity. acsgcipr.orgmdpi.com

Common reagents for acid-mediated deprotection include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and hydrogen chloride (HCl) in solvents like dioxane, methanol, or ethyl acetate (B1210297). researchgate.netnih.gov However, these strong acids can sometimes cleave other acid-sensitive groups. Milder and more selective alternatives include aqueous phosphoric acid and p-toluenesulfonic acid (pTSA), which can deprotect the Boc group while leaving other groups like Cbz carbamates intact. mdpi.comorganic-chemistry.org

Table 1: Common Acidic Reagents for Boc Deprotection

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Trifluoroacetic acid (TFA) | 10-50% in CH₂Cl₂ (DCM), 0 °C to RT | Highly effective but harsh; can cleave other acid-labile groups. nih.gov |

| Hydrogen Chloride (HCl) | 4M in 1,4-Dioxane or Methanol/Ethyl Acetate, RT | Widely used; provides the amine as a hydrochloride salt. researchgate.netnih.gov |

| Phosphoric Acid (H₃PO₄) | Aqueous solution, elevated temperature | Considered a greener and milder alternative to TFA or HCl. mdpi.comorganic-chemistry.org |

| p-Toluenesulfonic Acid (pTSA) | Methanol or as a deep eutectic solvent, RT | Effective and biodegradable alternative to TFA. mdpi.com |

To avoid strongly acidic conditions, several alternative methods have been developed for Boc group removal. These strategies often offer improved chemoselectivity for complex molecules.

Lewis acids such as zinc bromide (ZnBr₂) in dichloromethane or cerium(III) chloride with sodium iodide can effectively cleave Boc groups, sometimes with different selectivity compared to Brønsted acids. organic-chemistry.orgresearchgate.net Thermal deprotection is another option, which can be performed by heating the substrate, sometimes in high-boiling point solvents like 2,2,2-trifluoroethanol (B45653) (TFE), with microwave assistance often accelerating the process. researchgate.net

More recently, novel catalytic systems have been introduced. A combination of the tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane provides a mild, catalytic method for de-tert-butylation under neutral conditions. organic-chemistry.orgacs.org Additionally, reagents like tetra-n-butylammonium fluoride (B91410) (TBAF) in refluxing THF have been shown to cleave Boc groups, particularly on heteroaromatic systems. lookchem.com For specific substrates, particularly N-Boc protected NH-heteroarenes, basic conditions using reagents like aqueous methanolic potassium carbonate can be employed. researchgate.net

Table 2: Selected Alternative Methods for Boc Deprotection

| Method | Reagent(s) | Typical Conditions | Notes |

|---|---|---|---|

| Lewis Acid Catalysis | ZnBr₂ | CH₂Cl₂ (DCM), RT | Offers different chemoselectivity compared to protic acids. researchgate.net |

| Lewis Acid Catalysis | CeCl₃·7H₂O / NaI | CH₃CN, 40-70 °C | Effective for tert-butyl ethers, carbamates, and esters. organic-chemistry.org |

| Radical Cation Catalysis | Tris(4-bromophenyl)aminium Hexachloroantimonate, Et₃SiH | CH₂Cl₂, RT | Mild, catalytic method operating under neutral conditions. acs.org |

| Fluoride-Mediated | Tetra-n-butylammonium fluoride (TBAF) | THF, reflux | Effective for N-Boc deprotection, especially on heteroaromatics. lookchem.com |

| Thermal | Heat (solvent-free or in high-boiling solvent) | >120 °C | Can be performed without any reagents, offering a clean protocol. researchgate.net |

Transformations Involving the Phenoxyethyl Chain

The phenoxyethyl portion of the molecule offers additional sites for chemical modification, distinct from the carbamate group.

The phenoxy ring is susceptible to electrophilic aromatic substitution. The ether oxygen atom is an activating group, donating electron density to the aromatic ring through resonance. This activation directs incoming electrophiles to the ortho and para positions. msu.edu The general mechanism involves the attack of the electron-rich aromatic ring on a strong electrophile (E+) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com A subsequent deprotonation step restores the aromaticity of the ring. masterorganicchemistry.com

Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation can be performed on the phenoxy ring. The ether linkage (-OCH₂R) is a strong ortho-, para-director. libretexts.org The distribution of ortho versus para products can be influenced by steric hindrance; the bulky remainder of the tert-butyl (2-phenoxyethyl)carbamate molecule may sterically hinder the approach of the electrophile to the ortho positions, potentially favoring substitution at the para position. msu.edulibretexts.org

The ethylene (B1197577) linker (-CH₂-CH₂) connecting the carbamate nitrogen and the phenoxy oxygen is composed of sp³-hybridized carbon atoms. This aliphatic chain is generally the most chemically inert part of the molecule and does not readily participate in many common chemical transformations. Functionalization of this linker is challenging without resorting to harsh conditions that would likely affect the other functional groups.

Hypothetically, reactions could be envisioned under specific conditions. For instance, free-radical reactions, such as radical halogenation, could potentially substitute a hydrogen atom on the ethylene bridge, although selectivity might be low. Oxidation at the carbon atom alpha to the phenoxy oxygen could be possible under specific oxidative conditions, but this is not a commonly reported transformation for this type of substrate and would risk oxidation of the phenyl ring itself. For most synthetic applications, the ethylene linker is treated as a stable, non-reactive spacer.

Derivatization at the Nitrogen Atom

The nitrogen atom of the carbamate in tert-butyl (2-phenoxyethyl)carbamate is generally unreactive towards electrophiles. The lone pair of electrons on the nitrogen participates in resonance with the adjacent carbonyl group, significantly reducing its nucleophilicity. Furthermore, the sterically demanding tert-butyl group shields the nitrogen atom from attack. Consequently, direct N-alkylation or N-acylation of the Boc-protected nitrogen is not a feasible synthetic route under standard conditions.

Any derivatization at the nitrogen center must therefore be preceded by the removal of the Boc protecting group, as described in section 3.1. Once the Boc group is cleaved to yield the free primary amine (2-phenoxyethan-1-amine), this amine becomes a potent nucleophile. It can then readily undergo a wide range of derivatization reactions, including:

N-Alkylation: Reaction with alkyl halides or other alkylating agents.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Amidation and Acylation Reactions

The direct amidation and acylation of the nitrogen atom in tert-butyl (2-phenoxyethyl)carbamate are challenging due to the electron-withdrawing nature of the Boc group, which reduces the nucleophilicity of the nitrogen-bound hydrogen. However, under specific conditions, these transformations can be achieved. More commonly, the Boc group is removed to yield the free amine, which is then readily acylated.

While direct amidation of tert-butyl (2-phenoxyethyl)carbamate is not extensively documented, related transformations of other carbamates provide insight into potential synthetic routes. For instance, the amidation of tert-butyl (2-aminophenyl)carbamate with various carboxylic acids has been successfully carried out using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and hydroxyl benzotriazole (B28993) (HOBt) in the presence of a base such as diisopropylethylamine (DIPEA). commonorganicchemistry.com This suggests that similar conditions could be applied to tert-butyl (2-phenoxyethyl)carbamate, though the reactivity may differ due to electronic and steric factors.

A more general approach involves the in-situ generation of an acid chloride from a tert-butyl ester, which can then react with an amine. nih.govorganic-chemistry.orgresearchgate.net This method, however, focuses on the transformation of the ester and not the direct acylation of a carbamate. The synthesis of N-acylsulfenamides from tert-butyl carbamate and N-thiosuccinimides has also been reported, indicating the feasibility of N-S bond formation at the carbamate nitrogen. echemi.com

Detailed findings on the acylation of a related N-benzyloxy carbamate show that treatment with stabilized carbon nucleophiles can lead to functionalized protected hydroxamic acids. nih.gov For example, the reaction of N-benzyloxy-N-methylcarbamate with the lithium enolate of tert-butyl acetate yields N-benzyloxy-N-methylmalonamic acid tert-butyl ester. nih.gov

Table 1: Examples of Amidation and Acylation Reactions of Related Carbamates

| Starting Carbamate | Reagents and Conditions | Product | Yield (%) | Reference |

| tert-Butyl (2-aminophenyl)carbamate | 4-Fluorobenzoic acid, EDCI, HOBt, DIPEA, Petroleum Ether/Ethyl Acetate | tert-Butyl 2-(4-fluorobenzamido)phenylcarbamate | 74 | commonorganicchemistry.com |

| tert-Butyl (2-aminophenyl)carbamate | 2-Iodobenzoic acid, EDCI, HOBt, DIPEA | tert-Butyl 2-(2-iodobenzamido)phenylcarbamate | - | commonorganicchemistry.com |

| tert-Butyl carbamate | 1-(Phenylthio)pyrrolidine-2,5-dione | tert-Butyl (phenylthio)carbamate | 89 | echemi.com |

| N-Benzyloxy-N-methyl carbamate | t-Butyl acetate, LHMDS, THF, -78°C to rt | N-Benzyloxy-N-methylmalonamic acid tert-butyl ester | 75.3 | nih.gov |

Alkylation and Reductive Amination Strategies

Alkylation:

Direct N-alkylation of tert-butyl (2-phenoxyethyl)carbamate requires deprotonation of the N-H bond with a strong base to form a nucleophilic anion, which can then react with an alkylating agent. Hindered alkoxide bases, such as potassium tert-butoxide, are often employed for the N-alkylation of N-Boc protected amino acids. google.com The use of n-butyllithium can also facilitate the lithiation of the nitrogen, enabling subsequent reaction with electrophiles. researchgate.netnih.gov A study on the lithiation of tert-butyl (2-(4-methoxyphenyl)ethyl)carbamate demonstrated that treatment with n-BuLi leads to double lithiation at both the nitrogen and the ortho position of the aromatic ring. researchgate.net

Reductive Amination:

Reductive amination strategies involving tert-butyl (2-phenoxyethyl)carbamate typically proceed via one of two main pathways:

Deprotection followed by reductive amination: The Boc group is first removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield 2-phenoxyethanamine. orgsyn.org This primary amine is then reacted with an aldehyde or ketone in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, to form the corresponding secondary or tertiary amine. youtube.comyoutube.com

One-pot tandem reductive amination/N-Boc protection: While typically used to form N-Boc protected secondary amines from a primary amine and an aldehyde, a reversal of this strategy could be envisioned. stackexchange.com However, a more direct approach for the synthesis of tertiary amines from carbamates involves an extrusive alkylation, where the carbamate is treated with trimethylsilyl (B98337) iodide (TMSI) to generate the amine in situ for subsequent alkylation. researchgate.net

Table 2: Examples of Alkylation and Reductive Amination Strategies with Related Carbamates

| Starting Material | Reagents and Conditions | Product Type | Reference |

| Nα-Boc-protected amino acid | Potassium tert-butoxide, Alkyl halide, THF | N-alkylated amino acid | google.com |

| tert-Butyl (2-(4-methoxyphenyl)ethyl)carbamate | n-BuLi, Electrophile, THF | ortho- and N-substituted product | researchgate.net |

| Aldehyde and Primary Amine | (Boc)2O, Sodium triacetoxyborohydride | N-Boc protected secondary amine | stackexchange.com |

| Ketone and Ammonia | Mild acid, then Sodium cyanoborohydride | Primary amine | youtube.com |

Mechanistic Investigations of Key Transformation Pathways

The reactivity of tert-butyl (2-phenoxyethyl)carbamate is fundamentally linked to the stability and cleavage of the Boc group.

Acid-Catalyzed Deprotection: The most common transformation is the acid-catalyzed removal of the Boc group. The generally accepted mechanism involves the following steps:

Protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA). commonorganicchemistry.comstackexchange.com

Loss of the stable tertiary carbocation, the tert-butyl cation, to form a carbamic acid intermediate. commonorganicchemistry.comstackexchange.com

The carbamic acid is unstable and readily undergoes decarboxylation to yield the free primary amine and carbon dioxide gas. commonorganicchemistry.com

The released tert-butyl cation can be quenched by a nucleophilic scavenger, deprotonate to form isobutylene (B52900) gas, or react with the solvent. commonorganicchemistry.comstackexchange.comnih.gov In the presence of TFA, it can form tert-butyl trifluoroacetate. nih.gov

Kinetic studies on N-Boc cleavage have shown a second-order dependence on the acid concentration in some cases, suggesting a more complex mechanism than simple protonation and fragmentation. researchgate.net

Base-Mediated Transformations: Under strongly basic conditions, the N-H proton of the carbamate can be removed. The resulting anion can then participate in alkylation reactions. google.com An alternative pathway under strong basic conditions involves the formation of an isocyanate intermediate through the elimination of the tert-butoxide anion, which is a good leaving group due to steric reasons. This isocyanate can then be trapped by nucleophiles. acs.org

Reductive Amination Mechanism: In a one-pot reductive amination, the amine and carbonyl compound form an imine or iminium ion intermediate under mildly acidic conditions. youtube.comyoutube.com A selective reducing agent, such as sodium cyanoborohydride, which does not readily reduce aldehydes or ketones but effectively reduces the more electrophilic iminium ion, is crucial for the success of this one-pot reaction. youtube.comyoutube.com

Application of Tert Butyl 2 Phenoxyethyl Carbamate As a Strategic Intermediate in Complex Molecule Synthesis

Precursor in the Synthesis of Nitrogen-Containing Heterocycles

The presence of a Boc-protected amine makes tert-Butyl (2-phenoxyethyl)carbamate a suitable starting material for the synthesis of various nitrogen-containing heterocyclic systems. After deprotection of the amine, it can be subjected to a variety of cyclization reactions to form rings of different sizes and functionalities.

The 2-aminothiazole (B372263) moiety is a key structural feature in many biologically active compounds. The synthesis of these systems often involves the reaction of a thiourea (B124793) or a thioamide with an α-halocarbonyl compound. A Boc-protected amine, such as that in tert-butyl (2-phenoxyethyl)carbamate, can be converted into a thiourea upon deprotection and reaction with a thiocarbonylating agent. This thiourea can then be used to construct a thiazole (B1198619) ring.

In a related context, the use of Boc-protected aminothiazole intermediates has been shown to be a versatile strategy for the synthesis of complex thiazole derivatives. researchgate.net For instance, t-butyl (4-oxo-4,5-dihydrothiazol-2-yl)carbamate has been used as a precursor for 2-amino-4-halothiazoles. researchgate.net The Boc group in these intermediates allows for further modifications, such as acylation, before its removal under mild acidic conditions. This highlights the utility of the Boc protecting group in the multi-step synthesis of complex thiazoles. researchgate.net

| Intermediate | Reagents and Conditions | Product | Reference |

| 2-Amino-5-bromothiazole | di-t-butyl pyrocarbonate (Boc₂O), THF | tert-Butyl (5-bromothiazol-2-yl)carbamate | researchgate.net |

| tert-Butyl (5-bromothiazol-2-yl)carbamate | LiNPr₂ⁱ, THF, 0–10 °C | tert-Butyl (4-bromothiazol-2-yl)carbamate | researchgate.net |

| tert-Butyl (4-bromothiazol-2-yl)carbamate | Trifluoroacetic acid (TFA), CH₂Cl₂ | 2-Amino-4-bromothiazole | researchgate.net |

This table showcases the synthesis of a key thiazole intermediate using a Boc-protection strategy.

Pyrimidinone scaffolds are prevalent in many pharmacologically active molecules. The synthesis of these heterocycles can be achieved through various routes, often involving the condensation of a compound containing an amine functionality with a 1,3-dicarbonyl compound or its equivalent. The amine derived from the deprotection of tert-butyl (2-phenoxyethyl)carbamate can serve as a key building block in the construction of pyrimidinone rings.

While direct synthesis of pyrimidinones (B12756618) from tert-butyl (2-phenoxyethyl)carbamate is not widely reported, analogous Boc-protected amines are used in the synthesis of complex molecules containing pyrimidine (B1678525) rings. For example, in the synthesis of Edoxaban, a complex anticoagulant, a Boc-protected diamine is reacted with an ethyl oxoacetate derivative to form a key amide bond, which is a step towards the final heterocyclic product. google.com This illustrates the principle of using a Boc-protected amine as a nucleophile in the assembly of larger structures that can include pyrimidine or related heterocycles. Furthermore, pyran-2-ones bearing a Boc-amino group have been shown to be versatile "chameleon" dienes in Diels-Alder reactions, which can be a pathway to various complex cyclic systems. researchgate.net

Utility in the Assembly of Oxygen-Containing Scaffolds

The phenoxyethyl moiety of tert-butyl (2-phenoxyethyl)carbamate makes it a useful building block for the synthesis of molecules containing ether linkages and other oxygen-containing scaffolds.

The phenoxy ether bond in tert-butyl (2-phenoxyethyl)carbamate is typically formed via a Williamson ether synthesis. youtube.com This reaction involves the nucleophilic substitution of a halide by a phenoxide. In the context of synthesizing the title compound, sodium phenoxide would be reacted with a Boc-protected 2-haloethylamine, such as tert-butyl N-(2-bromoethyl)carbamate.

The ether linkage in tert-butyl (2-phenoxyethyl)carbamate is generally stable to a wide range of reaction conditions, including those used for the manipulation of the Boc-protecting group. However, ethers can be cleaved under strongly acidic conditions, typically with HBr or HI. libretexts.org Ethers with a tertiary alkyl group can be cleaved under milder acidic conditions. libretexts.org The stability of the phenoxy ether bond in tert-butyl (2-phenoxyethyl)carbamate under most synthetic conditions allows it to be carried through multi-step syntheses, contributing to the final molecular architecture.

| Reaction Type | Reactants | Product | Key Feature |

| Williamson Ether Synthesis | Sodium phenoxide, tert-butyl N-(2-bromoethyl)carbamate | tert-Butyl (2-phenoxyethyl)carbamate | Formation of the ether bond |

| Ether Cleavage | tert-Butyl cyclohexyl ether, Trifluoroacetic acid | Cyclohexanol, 2-methylpropene | Cleavage of a tertiary ether |

This table illustrates the formation and a potential cleavage reaction of ether bonds.

tert-Butyl (2-phenoxyethyl)carbamate serves as a versatile building block for creating a diverse range of chemical structures. frontiersin.orgrsc.org The molecule has two key points for modification: the Boc-protected amine and the phenyl ring of the phenoxy group.

The Boc-protected amine can be deprotected to yield 2-phenoxyethanamine. This primary amine can then be used in a multitude of reactions, such as amide bond formation, reductive amination, and the synthesis of various heterocycles. For instance, related Boc-protected amines have been used to synthesize Schiff bases, which can act as ligands for metal complexes. dergipark.org.tr

The phenyl ring can be functionalized through electrophilic aromatic substitution reactions. For example, nitration or halogenation of the phenyl ring would introduce functional groups that can be further elaborated. This allows for the creation of a library of substituted phenoxyethylamines, each with unique properties and potential applications. An analogous compound, tert-butyl (2-(5-bromothiophen-2-yl)ethyl)carbamate, is an example of a building block where the halogen provides a handle for further reactions like cross-coupling. nih.gov Similarly, tert-butyl N-(thiophen-2-yl)carbamate is a precursor for diimine ligands. nih.gov

Strategic Deployment of the tert-Butyl Carbamate (B1207046) for Orthogonal Protection in Multi-Step Syntheses

In the synthesis of complex molecules with multiple functional groups, it is often necessary to protect some of them while others react. An orthogonal protection strategy employs protecting groups that can be removed under different conditions, allowing for selective deprotection at various stages of a synthesis. thieme-connect.de The tert-butyl carbamate (Boc) group is a cornerstone of such strategies, particularly in peptide synthesis, where it is often used in conjunction with the fluorenylmethoxycarbonyl (Fmoc) group. nih.govub.edu

The Boc group is stable to a wide range of reagents but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). nih.gov This allows for the selective deprotection of a Boc-protected amine in the presence of other protecting groups that are stable to acid but labile to other conditions (e.g., Fmoc, which is base-labile, or benzyl (B1604629) groups, which are removed by hydrogenolysis). nih.govnih.gov

In the context of tert-butyl (2-phenoxyethyl)carbamate, the Boc group allows the nitrogen atom to be masked while other transformations are carried out on the molecule. For example, the phenyl ring could be functionalized, or another part of a larger molecule containing this moiety could be modified. Subsequently, the Boc group can be selectively removed to reveal the primary amine, which can then participate in further reactions. This strategy is crucial in the synthesis of complex natural products and pharmaceuticals, where precise control over the sequence of bond formation is essential. nih.govnih.gov For instance, in the synthesis of L-γ-methyleneglutamic acid amide prodrugs, a Boc group is selectively removed with 3M HCl in the presence of a tert-butyl ester, which would also be cleaved by stronger acid like TFA. nih.gov

| Protecting Group | Cleavage Conditions | Orthogonal to | Reference |

| tert-Butoxycarbonyl (Boc) | Acidic (e.g., TFA, HCl) | Fmoc (base-labile), Benzyl (hydrogenolysis) | nih.govub.edu |

| Fluorenylmethoxycarbonyl (Fmoc) | Basic (e.g., Piperidine) | Boc (acid-labile), Benzyl (hydrogenolysis) | nih.govub.edu |

| Benzyl (Bn) | Hydrogenolysis (H₂, Pd/C) | Boc (acid-labile), Fmoc (base-labile) | nih.gov |

| tert-Butyl (tBu) ether | Acidic (e.g., TFA) | Acm (I₂), Mob (strong acid) | mdpi.com |

This table provides examples of common orthogonal protecting groups used in organic synthesis.

Advanced Spectroscopic and Chromatographic Methodologies for the Characterization of Tert Butyl 2 Phenoxyethyl Carbamate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of tert-Butyl (2-phenoxyethyl)carbamate. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Typical ¹H NMR spectral data for a related compound, tert-butyl (2-aminoethyl)carbamate, shows characteristic signals for the tert-butyl group as a singlet around 1.37 ppm. The methylene (B1212753) protons adjacent to the nitrogen atoms appear as multiplets, with the CH₂ group alpha to the carbamate (B1207046) nitrogen resonating around 3.09 ppm and the other CH₂ group at approximately 2.78 ppm. orgsyn.org For tert-Butyl (2-phenoxyethyl)carbamate, the protons of the phenoxy group would introduce additional signals in the aromatic region of the spectrum, typically between 6.8 and 7.4 ppm.

The ¹³C NMR spectrum provides further structural confirmation. For tert-butyl (2-aminoethyl)carbamate, the quaternary carbon of the tert-butyl group appears around 79 ppm, and the methyl carbons are observed near 28 ppm. The methylene carbons are found at approximately 41.7 and 42.2 ppm, while the carbonyl carbon of the carbamate group resonates around 156.1 ppm. orgsyn.org In the case of tert-Butyl (2-phenoxyethyl)carbamate, the aromatic carbons of the phenoxy group would be expected in the 110-160 ppm range, and the carbon of the ether linkage would also be present.

A representative, though not specific to the title compound, set of expected ¹H and ¹³C NMR data is presented below:

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| tert-Butyl (9H, s) | ~1.4 | ~28.5 |

| N-CH₂ (2H, t) | ~3.5 | ~41.0 |

| O-CH₂ (2H, t) | ~4.0 | ~67.0 |

| Carbonyl (C=O) | - | ~156.0 |

| Quaternary C (tert-Butyl) | - | ~80.0 |

| Aromatic CH (ortho) | ~6.9 | ~114.5 |

| Aromatic CH (meta) | ~7.3 | ~129.5 |

| Aromatic CH (para) | ~6.95 | ~121.0 |

| Aromatic C-O | - | ~158.5 |

To unequivocally assign all proton and carbon signals and to establish the connectivity between different parts of the molecule, 2D NMR experiments such as COSY, HSQC, and HMBC are utilized.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For tert-Butyl (2-phenoxyethyl)carbamate, COSY would show a correlation between the N-CH₂ and O-CH₂ protons, confirming their adjacent positions in the ethyl chain. It would also show correlations between the aromatic protons on the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~1.4 ppm would correlate with the carbon signal at ~28.5 ppm, confirming the assignment of the tert-butyl group. uni.lu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (typically 2-3 bonds) correlations between protons and carbons. This is crucial for connecting different fragments of the molecule. Key HMBC correlations for tert-Butyl (2-phenoxyethyl)carbamate would include:

The tert-butyl protons (~1.4 ppm) to the quaternary carbon (~80.0 ppm) and the carbonyl carbon (~156.0 ppm).

The N-CH₂ protons (~3.5 ppm) to the carbonyl carbon (~156.0 ppm) and the O-CH₂ carbon (~67.0 ppm).

The O-CH₂ protons (~4.0 ppm) to the N-CH₂ carbon (~41.0 ppm) and the aromatic carbon attached to the ether oxygen (~158.5 ppm). uni.lu

Dynamic NMR (DNMR) studies can be employed to investigate conformational dynamics, such as restricted rotation around the carbamate C-N bond. orgsyn.orgorgsyn.org Due to the partial double bond character of the C-N bond, rotation can be slow on the NMR timescale, leading to the observation of distinct rotamers at low temperatures. rsc.orguva.nl As the temperature is increased, the rate of rotation increases, causing the signals of the two rotamers to coalesce. By analyzing the line shape changes as a function of temperature, the energy barrier (ΔG‡) for this rotation can be determined. For primary carbamates, these barriers are typically in the range of 12-14 kcal/mol. orgsyn.org While no specific DNMR studies on tert-Butyl (2-phenoxyethyl)carbamate have been reported, the presence of the bulky tert-butyl group could influence the rotational barrier compared to smaller alkyl carbamates. google.com

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

HR-MS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the parent compound. For tert-Butyl (2-phenoxyethyl)carbamate (C₁₃H₁₉NO₃), the predicted monoisotopic mass is 237.13649 Da. orgsyn.org HR-MS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 238.14377 or other adducts such as the sodium adduct [M+Na]⁺ at m/z 260.12571. orgsyn.org

Predicted HR-MS Adducts for tert-Butyl (2-phenoxyethyl)carbamate orgsyn.org

| Adduct | Predicted m/z |

| [M+H]⁺ | 238.14377 |

| [M+Na]⁺ | 260.12571 |

| [M+K]⁺ | 276.09965 |

| [M+NH₄]⁺ | 255.17031 |

| [M-H]⁻ | 236.12921 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information. For t-Boc protected amines, a characteristic fragmentation pathway involves the loss of isobutylene (B52900) (C₄H₈, 56 Da) and carbon dioxide (CO₂, 44 Da), corresponding to a total loss of 100 Da from the precursor ion. rsc.orgresearchgate.net

The fragmentation of protonated tert-Butyl (2-phenoxyethyl)carbamate would be expected to proceed via the following steps:

Loss of isobutylene to form an intermediate ion.

Subsequent loss of carbon dioxide to yield the protonated 2-phenoxyethanamine fragment.

Other common fragmentations in mass spectrometry include cleavage adjacent to carbonyl groups and ether linkages. The analysis of these fragmentation patterns provides a high degree of confidence in the structural assignment of the molecule.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for assessing the purity of tert-Butyl (2-phenoxyethyl)carbamate and for its isolation from reaction mixtures. High-performance liquid chromatography (HPLC) is a widely used method for purity determination. A reverse-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid, would be suitable for analyzing this compound. orgsyn.org The purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

For the isolation and purification of tert-butyl carbamates on a preparative scale, column chromatography using silica (B1680970) gel is a common practice. The choice of eluent, typically a mixture of non-polar and polar solvents such as hexanes and ethyl acetate (B1210297), is optimized to achieve effective separation of the desired product from any impurities or unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile and thermally sensitive compounds like tert-Butyl (2-phenoxyethyl)carbamate. The development of a robust HPLC method is critical for purity assessment, reaction monitoring, and quality control.

A common approach for the separation of carbamates involves reversed-phase (RP) HPLC. sielc.com In a typical setup, a C18 column is employed as the stationary phase, which effectively retains the relatively nonpolar analyte. The mobile phase composition is a crucial parameter that is optimized to achieve efficient separation. A gradient elution is often preferred, starting with a higher proportion of a weak solvent (e.g., water) and gradually increasing the concentration of a stronger organic solvent (e.g., acetonitrile or methanol). This gradient ensures that compounds with varying polarities are eluted effectively from the column.

For the detection of tert-Butyl (2-phenoxyethyl)carbamate, a UV detector is frequently used, as the phenoxy group imparts significant UV absorbance. The selection of an appropriate wavelength, typically around the absorbance maximum of the analyte, is essential for achieving high sensitivity.

In the context of method development, several parameters are systematically optimized to achieve the desired chromatographic performance, including resolution, peak shape, and analysis time. These parameters are detailed in the interactive table below.

Table 1: Key Parameters in HPLC Method Development for tert-Butyl (2-phenoxyethyl)carbamate

| Parameter | Description | Typical Conditions |

| Stationary Phase | The solid support within the column that interacts with the analyte. | C18, C8 |

| Mobile Phase | The solvent system that carries the analyte through the column. | Acetonitrile/Water, Methanol/Water |

| Elution Mode | The technique used to pass the mobile phase through the column. | Gradient or Isocratic |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 2.0 mL/min |

| Column Temperature | The temperature of the column during separation. | 25 - 40 °C |

| Detection | The method used to detect the analyte as it elutes from the column. | UV-Vis (e.g., at 254 nm or 270 nm) |

| Injection Volume | The amount of sample introduced into the HPLC system. | 5 - 20 µL |

For instance, a method for a related tert-butyl carbamate derivative utilized a Newcrom R1 column with a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.com The purity of related carbamate derivatives has been successfully determined using HPLC, with values often exceeding 98%. google.com

Gas Chromatography (GC) Applications

While HPLC is often the preferred method for carbamates due to their potential thermal lability, Gas Chromatography (GC) can be employed, particularly when coupled with derivatization techniques. researchgate.netresearchgate.net The direct analysis of many carbamates by GC can be challenging as they may degrade at the high temperatures of the injector port and column, leading to poor peak shapes and non-reproducible results. researchgate.net

To overcome this limitation, derivatization is often performed to convert the carbamate into a more volatile and thermally stable compound. A common derivatization strategy involves methylation or silylation of the carbamate nitrogen. For example, flash-heater methylation with reagents like trimethylsulfonium (B1222738) hydroxide (B78521) (TMSH) has been successfully used for the GC analysis of various carbamate pesticides. researchgate.net

Another approach involves the derivatization of phenoxy acid herbicides, which share structural similarities with the phenoxy moiety of the target compound, using potassium tert-butoxide and ethyl iodide. nih.gov This reaction can be optimized using factorial design to achieve high derivatization efficiency. nih.gov

Once derivatized, the resulting compounds can be readily separated on a standard nonpolar or moderately polar GC column, such as a DB-5 or DB-17. Flame Ionization Detection (FID) is a common choice for detection due to its general applicability to organic compounds. For more selective and sensitive detection, a Nitrogen-Phosphorus Detector (NPD) or a Mass Spectrometer (MS) can be utilized. GC-MS is particularly powerful as it provides not only retention time data but also mass spectral information that can confirm the identity of the analyte.

Table 2: GC Method Parameters for the Analysis of Carbamate Derivatives

| Parameter | Description | Typical Conditions |

| Derivatization Reagent | Chemical used to modify the analyte for GC analysis. | Trimethylsulfonium hydroxide (TMSH), Potassium tert-butoxide/Ethyl iodide |

| Column Type | The type of capillary column used for separation. | DB-5, HP-5MS, DB-17 |

| Injector Temperature | The temperature of the port where the sample is introduced. | 250 - 280 °C |

| Oven Program | The temperature gradient used to separate compounds. | Initial temp. 60-100°C, ramp to 280-300°C |

| Carrier Gas | The inert gas used to move the sample through the column. | Helium, Hydrogen |

| Detector | The device used to detect the eluting compounds. | FID, NPD, MS |

Research on various carbamates has demonstrated that derivatization followed by GC-MS analysis can achieve low detection limits, often in the nanogram per liter range for water samples. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete understanding of the compound's structure and properties.

As of the latest literature review, a specific single-crystal X-ray structure for tert-Butyl (2-phenoxyethyl)carbamate has not been prominently reported in publicly accessible databases. However, the crystal structures of numerous related carbamate derivatives have been determined, providing valuable insights into the likely solid-state conformation of the title compound. researchgate.net

For a compound like tert-Butyl (2-phenoxyethyl)carbamate, X-ray crystallography would be expected to reveal key structural features, including:

The conformation of the carbamate group: The planarity of the O=C-N-H moiety.

The orientation of the tert-butyl group: Its spatial relationship to the rest of the molecule.

The conformation of the ethyl linker: The torsion angles of the C-C and C-O bonds.

The orientation of the phenoxy group: Its planarity and rotation relative to the ethyl chain.

Intermolecular interactions: The presence of hydrogen bonding (e.g., N-H···O=C) and other non-covalent interactions that dictate the crystal packing.

Should a crystal structure become available, the data would typically be presented in a standardized format, including the parameters listed in the interactive table below.

Table 3: Representative Data from an X-ray Crystallographic Analysis

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice. |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

The acquisition of such data for tert-Butyl (2-phenoxyethyl)carbamate would be a valuable contribution to the chemical literature, providing a definitive structural benchmark for this compound.

Computational and Theoretical Investigations of Tert Butyl 2 Phenoxyethyl Carbamate

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are pivotal in understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For a flexible molecule like tert-butyl (2-phenoxyethyl)carbamate, which possesses multiple rotatable bonds, these techniques are essential to identify the most stable conformations.

Energy Minimization and Conformational Search Algorithms

To explore the conformational landscape of tert-butyl (2-phenoxyethyl)carbamate, various energy minimization and conformational search algorithms are employed. The process typically begins with the generation of an initial 3D structure. This structure is then subjected to energy minimization, a process that adjusts the atomic coordinates to find a local minimum on the potential energy surface.

Conformational search algorithms are subsequently used to explore the full range of possible conformations. These algorithms systematically or randomly alter the torsion angles of rotatable bonds to generate a multitude of different conformations. Each of these conformations is then subjected to energy minimization. Common algorithms include:

Systematic Searches: These methods explore the conformational space by rotating bonds in discrete, predefined increments. While thorough, this approach can be computationally expensive for molecules with many rotatable bonds.

Stochastic and Monte Carlo Methods: These approaches introduce random changes to the molecular geometry and accept or reject the new conformation based on its energy. This allows for a more efficient search of the potential energy surface.

Molecular Dynamics (MD) Simulations: By simulating the motion of the atoms over time, MD can explore different conformations. Snapshots from the simulation can be periodically saved and minimized to identify low-energy structures.

The collection of these minimized structures provides a detailed picture of the molecule's conformational preferences.

Analysis of Intramolecular Interactions and Rotational Barriers

Once a set of low-energy conformations is identified, the analysis focuses on the intramolecular interactions that stabilize them. In tert-butyl (2-phenoxyethyl)carbamate, these interactions would include:

Van der Waals forces: Attractive or repulsive forces between non-bonded atoms.

Dipole-dipole interactions: Interactions between polar bonds within the molecule.

Hydrogen bonding: Although there are no strong intramolecular hydrogen bond donors and acceptors in this specific molecule, weak C-H···O interactions might be present.

The rotational barriers between different conformations are also a critical aspect of the analysis. These barriers determine the flexibility of the molecule and the rate of interconversion between different conformers at a given temperature. The energy profile for the rotation around key bonds, such as the C-O and C-N bonds, can be calculated to determine the energy required to move from one stable conformation to another.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of a molecule. These methods solve the Schrödinger equation for the molecule to yield information about its orbitals and electron distribution.

Density Functional Theory (DFT) Studies of Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT studies on tert-butyl (2-phenoxyethyl)carbamate would provide valuable insights into its electronic properties, such as:

Molecular Geometry: DFT can be used to optimize the geometry of the molecule and predict bond lengths and angles with high accuracy.

Electron Density Distribution: This reveals the regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding its reactivity.

Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are likely to interact with electrophiles or nucleophiles.

Frontier Molecular Orbital Analysis for Predictive Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.comlibretexts.orgyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region from which the molecule is most likely to donate electrons. In a chemical reaction, the HOMO of the nucleophile interacts with the LUMO of the electrophile. youtube.comlibretexts.org

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region where the molecule is most likely to accept electrons. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests that the molecule is more reactive. taylorandfrancis.com For tert-butyl (2-phenoxyethyl)carbamate, FMO analysis would identify the most probable sites for nucleophilic and electrophilic attack.

Table 1: Predicted Collision Cross Section (CCS) for tert-Butyl (2-phenoxyethyl)carbamate Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 238.14377 | 155.7 |

| [M+Na]⁺ | 260.12571 | 161.0 |

| [M-H]⁻ | 236.12921 | 158.9 |

| [M+NH₄]⁺ | 255.17031 | 173.2 |

| [M+K]⁺ | 276.09965 | 160.1 |

| [M+H-H₂O]⁺ | 220.13375 | 149.2 |

| [M+HCOO]⁻ | 282.13469 | 178.3 |

| [M+CH₃COO]⁻ | 296.15034 | 192.6 |

Data sourced from PubChem. uni.lu

Reaction Pathway Simulations and Transition State Analysis

Computational methods can also be used to simulate chemical reactions and analyze the transition states involved. This provides detailed mechanistic insights that are often difficult to obtain experimentally. For a molecule like tert-butyl (2-phenoxyethyl)carbamate, this could involve studying its synthesis or decomposition pathways.

Reaction pathway simulations aim to identify the lowest energy path connecting reactants to products. upc.edu This involves locating the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction rate.

Techniques used for this purpose include:

Potential Energy Surface (PES) Scans: Systematically changing a geometric parameter (like a bond length or angle) and calculating the energy at each step to map out the reaction pathway.

Transition State Optimization Algorithms: These algorithms specifically search for the saddle point on the potential energy surface that corresponds to the transition state.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed to confirm that it connects the desired reactants and products.

By analyzing the transition state, chemists can understand the key bond-forming and bond-breaking events that occur during the reaction. This information is invaluable for optimizing reaction conditions and designing new catalysts.

Future Directions and Emerging Research Avenues for Tert Butyl 2 Phenoxyethyl Carbamate

Exploration of Novel Reaction Conditions and Green Chemistry Approaches

The synthesis of tert-butyl (2-phenoxyethyl)carbamate, a quintessential example of a Boc-protected amine, traditionally relies on methods that are effective but often involve organic solvents and basic or acidic catalysts. nih.govderpharmachemica.com Future research is increasingly focused on developing more sustainable and environmentally friendly protocols. A significant avenue of this research is the move towards "green" reaction conditions. This includes the use of water as a solvent, which is a notable departure from conventional organic solvents. nih.gov For instance, efficient and chemoselective N-tert-butyloxycarbonylation of various amines has been demonstrated in a water-acetone system under ambient, catalyst-free conditions, achieving excellent yields in short reaction times. nih.gov This approach not only minimizes the use of volatile organic compounds but also simplifies the reaction setup. nih.gov

Another key area of green chemistry is the development and utilization of heterogeneous catalysts. derpharmachemica.com Catalysts like Amberlite-IR 120, a strongly acidic ion-exchange resin, have shown promise in facilitating N-Boc protection under solvent-free conditions. derpharmachemica.com This method offers the advantages of being rapid, occurring at room temperature, and allowing for easy separation of the catalyst by simple filtration, making it recyclable and thus more sustainable. derpharmachemica.com The exploration of such solid-supported catalysts avoids the challenges associated with homogenous catalysts, such as difficult removal from the reaction mixture and potential side reactions. derpharmachemica.com

Furthermore, research into alternative energy sources, such as microwave irradiation, is being explored to accelerate reaction times and improve energy efficiency in carbamate (B1207046) synthesis. mdpi.com The combination of these green approaches—water-based systems, recyclable catalysts, and energy-efficient reaction methods—represents a significant step forward in the sustainable production of tert-butyl (2-phenoxyethyl)carbamate and related compounds. The goal is to develop protocols that are not only high-yielding and selective but also economically viable and environmentally benign. nih.govderpharmachemica.com

Integration into Automated Synthesis Platforms

The integration of chemical synthesis with automated and robotic platforms is a transformative trend in modern chemistry, and the synthesis of molecules like tert-butyl (2-phenoxyethyl)carbamate is well-suited for this evolution. nih.govrsc.org Automated flow chemistry, in particular, offers substantial advantages over traditional batch processing, including enhanced reaction control, higher yields, improved product purity, and increased operational safety. nih.govresearchgate.net For the synthesis of carbamates, which is a fundamental reaction in pharmaceutical and materials science, automation can significantly reduce reaction times and costs. researchgate.netacs.org

Automated platforms enable high-throughput screening of reaction conditions, allowing for rapid optimization of parameters such as temperature, pressure, and catalyst loading. researchgate.net This is particularly relevant for the Boc-protection step in the synthesis of tert-butyl (2-phenoxyethyl)carbamate, where reaction conditions can be finely tuned to maximize yield and purity. fishersci.co.uk The use of robotics and software-controlled systems allows for the precise execution of multi-step syntheses with minimal human intervention, which not only increases reproducibility but also allows chemists to focus on more complex challenges. nih.govrsc.org

Moreover, the combination of flow chemistry with machine learning algorithms is an emerging frontier. rsc.orgmit.edu These systems can autonomously design and execute experiments, learn from the results, and propose optimized synthetic routes. rsc.orgmit.edu This "self-driving" laboratory concept could accelerate the discovery and development of new molecules and materials. rsc.org The synthesis of tert-butyl (2-phenoxyethyl)carbamate and its analogs can serve as a model system for developing and validating these automated platforms, ultimately leading to a future where chemical synthesis is faster, more efficient, and more data-driven. nih.govmit.edu

Design and Synthesis of Advanced Analogs with Tunable Reactivity

While tert-butyl (2-phenoxyethyl)carbamate itself is a valuable building block, a significant area of future research lies in the design and synthesis of advanced analogs with tailored properties. The inherent structure of the molecule—a phenoxy group, an ethyl linker, and a Boc-protected amine—offers multiple points for modification to fine-tune its chemical reactivity and physical properties. The tert-butoxycarbonyl (Boc) group is a widely used protecting group due to its stability under many conditions and its straightforward removal under acidic conditions. researchgate.net

Future research will likely focus on creating analogs where the electronic properties of the phenoxy ring are systematically altered. By introducing electron-donating or electron-withdrawing substituents onto the aromatic ring, it is possible to modulate the reactivity of the entire molecule. For example, such modifications could influence the ease of cleavage of the Boc group or alter the nucleophilicity of the phenoxy oxygen in subsequent reactions. This approach allows for the creation of a library of related compounds with a spectrum of reactivities, which can be valuable for structure-activity relationship (SAR) studies in medicinal chemistry. acs.org

Another avenue of exploration is the modification of the carbamate linkage itself or the development of novel protecting groups that offer different stability profiles. While the Boc group is highly effective, certain synthetic routes may require protection that is labile under orthogonal conditions (e.g., removable by light or specific enzymes). researchgate.net The design of such specialized analogs of tert-butyl (2-phenoxyethyl)carbamate would expand its utility in complex, multi-step syntheses. The synthesis of these advanced analogs, coupled with computational modeling, will enable a more rational design of molecules for specific applications in materials science and drug discovery.

Q & A

Q. What are the common synthetic approaches for preparing tert-butyl (2-phenoxyethyl)carbamate, and how can reaction efficiency be optimized?

The synthesis typically involves coupling 2-phenoxyethylamine with tert-butyl carbamate derivatives under basic conditions. A key step is the activation of the carbamate group using reagents like di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. Optimization focuses on solvent choice (e.g., dichloromethane or THF), reaction temperature (0–25°C), and stoichiometric ratios to minimize side reactions like hydrolysis . Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients. For scale-up, fractional crystallization may improve yield .

Q. What analytical techniques are recommended for characterizing tert-butyl (2-phenoxyethyl)carbamate?

Routine characterization includes:

- NMR spectroscopy (¹H, ¹³C) to confirm the tert-butyl group (δ ~1.4 ppm for CH₃) and phenoxyethyl backbone.

- Mass spectrometry (MS) for molecular ion validation (expected m/z ~265 for [M+H]⁺).

- Infrared (IR) spectroscopy to identify carbamate C=O stretches (~1690–1730 cm⁻¹) .

For crystalline derivatives, X-ray crystallography resolves hydrogen bonding patterns, as seen in structurally similar carbamates with intermolecular N–H···O interactions .

Q. How should researchers assess the stability of tert-butyl (2-phenoxyethyl)carbamate under storage and reaction conditions?

Stability studies should monitor decomposition under:

- Thermal stress (e.g., via TGA/DSC to determine decomposition onset temperatures).

- Hydrolytic conditions (aqueous buffers at varying pH).

- Light exposure (UV/Vis stability testing).

Evidence suggests tert-butyl carbamates are generally stable at room temperature in inert atmospheres but degrade in acidic/basic media via Boc-group cleavage. Storage recommendations include desiccated environments at –20°C for long-term preservation .

Advanced Research Questions

Q. How can diastereoselective or enantioselective syntheses of tert-butyl carbamate derivatives be achieved?

Diastereoselectivity is often achieved through chiral auxiliaries or asymmetric catalysis . For example, García et al. (2009) demonstrated enantioselective iodolactamization using chiral Lewis acids to generate carbamate intermediates with >90% ee . Advanced methods include dynamic kinetic resolution with enzymes or organocatalysts to control stereochemistry at the phenoxyethyl moiety. Reaction monitoring via chiral HPLC or polarimetry is critical for optimizing enantiomeric excess .

Q. How should researchers resolve contradictions in reported toxicity or hazard data for tert-butyl carbamates?

Discrepancies in SDSs (e.g., some listing "corrosive" hazards while others report no significant risks) require cross-referencing with authoritative databases (PubChem, ECHA) and primary toxicology studies. For example, while IARC and ACGIH classify some carbamates as non-carcinogenic, in vitro assays (e.g., Ames test for mutagenicity) should be conducted to confirm safety profiles. Conflicting data may arise from impurities (e.g., residual solvents) rather than the compound itself .

Q. What strategies optimize reaction conditions for tert-butyl carbamates in multi-step syntheses?

Design of Experiments (DoE) methodologies can systematically evaluate variables:

- Catalyst loading (e.g., Pd catalysts for coupling reactions).

- Solvent polarity (aprotic vs. protic solvents for nucleophilic substitution).

- Temperature gradients to suppress side reactions.

For example, tert-butyl carbamates in Suzuki-Miyaura couplings require anhydrous conditions and degassed solvents to prevent palladium deactivation. Real-time monitoring via FTIR or Raman spectroscopy aids in identifying kinetic bottlenecks .

Q. How can computational modeling predict the reactivity of tert-butyl (2-phenoxyethyl)carbamate in novel reactions?

Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states and regioselectivity. For instance, the carbamate’s nucleophilicity at the oxygen vs. nitrogen can be predicted using Fukui indices. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects on reaction pathways. Software like PISTACHIO and REAXYS databases enable retrosynthetic planning by identifying feasible precursors and reaction networks .

Q. What methodologies address discrepancies in purity assessments between suppliers?

Independent validation via:

- High-resolution mass spectrometry (HRMS) to detect trace impurities.

- Quantitative ¹H NMR using internal standards (e.g., 1,3,5-trimethoxybenzene).

- HPLC-DAD/ELSD for quantifying residual solvents or byproducts.

For example, a study found discrepancies in "95% purity" claims due to undetected regioisomers, resolved by orthogonal chromatography .

Methodological Resources

- Synthetic Protocols : Refer to García et al. (2009) for enantioselective strategies .

- Safety Data : Cross-check ECHA, PubChem, and OSHA guidelines .

- Computational Tools : Utilize Gaussian for DFT and PISTACHIO for retrosynthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.